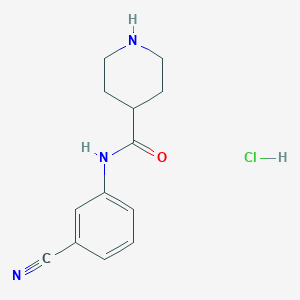

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHOCQKLZCSAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-cyanobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it a versatile building block in organic synthesis. It is often employed in the development of new synthetic methodologies and reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the cyanophenyl group can be replaced by other functional groups.

- Reduction and Oxidation Reactions : It can participate in both reduction (using lithium aluminum hydride) and oxidation reactions (using potassium permanganate), leading to the formation of diverse derivatives that may exhibit different properties and activities.

Biological Research

Investigating Biological Interactions

In biological contexts, this compound is utilized to probe interactions between small molecules and biological targets. Its applications include:

- Biochemical Assays : The compound is used to develop new biochemical assays that help elucidate biological pathways.

- Target Identification : It aids in studying specific interactions with proteins or enzymes, contributing to the understanding of disease mechanisms and potential therapeutic targets.

Medicinal Chemistry

Potential Therapeutic Applications

The compound is under investigation for its potential therapeutic effects against various diseases. Notable applications include:

- Anticancer Activity : Research has shown that derivatives of N-(3-cyanophenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies on HepG2 liver cancer cells have demonstrated that certain derivatives can inhibit cell proliferation effectively, with IC50 values as low as 0.25 µM. This suggests that structural modifications can enhance efficacy against tumor cells.

- Antiviral Properties : There are indications that this compound may possess antiviral activity, making it a candidate for further exploration in the treatment of viral infections.

Case Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated several piperidine-4-carboxamide derivatives against HepG2 liver cancer cells. The findings revealed that specific modifications to the piperidine structure significantly increased antitumor activity. The most promising derivatives showed IC50 values indicating potent inhibitory effects on cancer cell growth.

Case Study 2: Mechanisms of Action

The mechanism by which this compound exerts its biological effects involves modulation of specific molecular targets. This interaction leads to alterations in cellular pathways that are crucial for tumor growth and survival, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-4-carboxamide Backbone

The following compounds share the piperidine-4-carboxamide core but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Note: Molecular weight calculated based on assumed formula; exact data unavailable in evidence.

Key Observations:

- Hydroxyl/Chloro Groups: In N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, the -OH and -Cl substituents may improve solubility and halogen bonding but reduce metabolic stability . Heterocyclic Substituents: Pyridinyl (e.g., ) or thiazolyl () groups introduce additional hydrogen-bonding sites, influencing target selectivity .

Compounds with Alternative Carboxamide Cores

Several analogs replace the piperidine ring with other cyclic or acyclic backbones:

Key Observations:

Structural Confirmation :

- NMR: Peaks corresponding to piperidine protons (δ ~1.3–3.0 ppm) and cyanophenyl aromatic protons (δ ~7.0–8.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 389.2 for a related compound in ).

Biological Activity

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the context of neuropharmacology and anti-cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanophenyl group and a carboxamide functional group. The structural formula can be represented as follows:

This compound's molecular structure allows for interactions with various biological targets, making it a subject of interest for drug development.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways. For instance, studies have shown that derivatives of piperidine carboxamides can inhibit kinases involved in cancer progression, potentially leading to reduced tumor growth and improved patient outcomes .

1. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

- In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values ranged from 0.65 to 2.41 µM, indicating significant potency .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism involving programmed cell death .

2. Neuropharmacological Effects

The compound's potential neuropharmacological applications have also been investigated:

- Behavioral Studies : In animal models, this compound demonstrated anxiolytic and antidepressant-like effects. These findings are attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Cyanophenyl | Enhances potency | Contributes to binding affinity at target sites |

| Carboxamide | Critical for activity | Essential for interaction with enzyme targets |

| Piperidine Ring | Provides structural stability | Facilitates receptor binding |

Studies suggest that modifications to the piperidine ring or the introduction of electron-withdrawing groups can significantly impact the compound's efficacy and selectivity against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-Malarial Activity : A study identified a related piperidine carboxamide with anti-malarial properties through phenotypic screening against Plasmodium falciparum. This underscores the potential for repurposing similar compounds for infectious diseases .

- Drug Discovery Initiatives : Ongoing research has focused on optimizing derivatives of this compound to enhance selectivity and reduce off-target effects in cancer therapies .

Q & A

Q. Q. What metabolomics approaches identify in vivo degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.